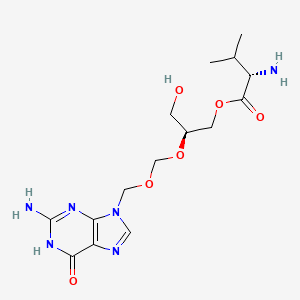![molecular formula C7H4BrF3N2O B12971647 2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one is an organic compound that belongs to the class of pyrazines It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one typically involves the bromination of 5-(trifluoromethyl)pyrazine followed by the introduction of an ethanone group. One common method involves the reaction of 5-(trifluoromethyl)pyrazine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted pyrazines with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-5-(trifluoromethyl)pyrazine: Lacks the ethanone group but has similar reactivity due to the presence of bromine and trifluoromethyl groups.
Uniqueness
2-Bromo-1-(5-(trifluoromethyl)pyrazin-2-yl)ethan-1-one is unique due to the combination of its bromine atom, trifluoromethyl group, and ethanone group. This combination imparts specific reactivity and properties that make it valuable in various applications, particularly in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C7H4BrF3N2O |
|---|---|
Molecular Weight |
269.02 g/mol |
IUPAC Name |
2-bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C7H4BrF3N2O/c8-1-5(14)4-2-13-6(3-12-4)7(9,10)11/h2-3H,1H2 |
InChI Key |
ZFCVENHDVGIYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)







![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
